N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide

TrkA inhibition Kinase selectivity Pain and oncology research

N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1286478-99-6, molecular formula C14H12F3NO2S, molecular weight 315.31 g/mol) is a synthetic diaryl sulfonamide featuring a 4-methylphenyl group on the sulfonamide nitrogen and a 4-trifluoromethyl substituent on the benzenesulfonyl ring. The compound belongs to the broader benzenesulfonamide class, where the electron-withdrawing trifluoromethyl (-CF3) group significantly enhances target binding affinity, lipophilicity (XLogP3 = 3.7), and metabolic stability relative to non-fluorinated congeners.

Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
Cat. No. B12086315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC14H12F3NO2S
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H12F3NO2S/c1-10-2-6-12(7-3-10)18-21(19,20)13-8-4-11(5-9-13)14(15,16)17/h2-9,18H,1H3
InChIKeyWJOACWBVNLISIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-4-(trifluoromethyl)benzenesulfonamide: Structural and Pharmacological Baseline for Procurement Decision-Making


N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1286478-99-6, molecular formula C14H12F3NO2S, molecular weight 315.31 g/mol) is a synthetic diaryl sulfonamide featuring a 4-methylphenyl group on the sulfonamide nitrogen and a 4-trifluoromethyl substituent on the benzenesulfonyl ring [1]. The compound belongs to the broader benzenesulfonamide class, where the electron-withdrawing trifluoromethyl (-CF3) group significantly enhances target binding affinity, lipophilicity (XLogP3 = 3.7), and metabolic stability relative to non-fluorinated congeners [2]. Its structure enables potent inhibition of Tropomyosin receptor kinase A (TrkA; IC50 = 3.10 nM), placing it among the most active compounds within its patent-disclosed series [3].

Why Generic Substitution of N-(4-Methylphenyl)-4-(trifluoromethyl)benzenesulfonamide with Non-Fluorinated or Positional Isomer Analogs Carries Scientific Risk


Benzenesulfonamide derivatives bearing different substituents exhibit large variations in target potency and selectivity despite sharing the core sulfonamide scaffold. The -CF3 group at the 4-position of the benzenesulfonyl ring contributes 3- to 6-fold increases in COX-2 inhibitory activity versus non-fluorinated analogs, as demonstrated by the N-4-(trifluoromethylbenzene)sulfonyl derivative 2e (COX-2 IC50 = 0.84 µM) outperforming celecoxib (COX-2 IC50 = 2.78 µM) in the same assay [1]. Within the TrkA inhibitor series disclosed in US10047097 and related patents, a positional isomer of this compound or a close structural analog changing the substitution pattern can result in a >3-fold shift in TrkA IC50 from 3.10 nM to 1.70 nM [2]. Substituting this compound with N-(4-methylphenyl)benzenesulfonamide (lacking the -CF3 group) or a positional isomer such as 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide may therefore fundamentally alter both kinase selectivity and anti-inflammatory potency, with unpredictable downstream effects on experimental reproducibility [3].

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-4-(trifluoromethyl)benzenesulfonamide Against Closest Analogs


TrkA Kinase Inhibition: Potency Ranking Within the Patent-Disclosed Benzenesulfonamide Series

This compound inhibits TrkA kinase with an IC50 of 3.10 nM in an ELISA assay at pH 7.5, placing it among the top-tier inhibitors in the US10047097 and related patent series [1]. A close structural analog (BDBM136642) achieves slightly higher potency (IC50 = 1.70 nM in the same TrkA ELISA assay), while another analog (BDBM136640) shows reduced affinity at IC50 = 2.20 nM [2][3]. This compound occupies a well-defined potency band that may offer a distinct selectivity or physicochemical profile relative to both the more and less potent analogs when downstream assays such as TrkB counter-screening are considered [1].

TrkA inhibition Kinase selectivity Pain and oncology research

COX-2 Inhibitory Potency: Class-Level Evidence for the Trifluoromethyl Benzenesulfonamide Scaffold

The closely related N-4-(trifluoromethylbenzene)sulfonyl derivative 2e demonstrates a 3.3-fold enhancement in COX-2 inhibitory potency (IC50 = 0.84 ± 0.002 µM) relative to celecoxib (IC50 = 2.78 ± 0.003 µM) [1]. The target compound—structurally defined by the same 4-(trifluoromethyl)benzenesulfonyl pharmacophore—is predicted to recapitulate this enhanced COX-2 affinity. In contrast, the non-fluorinated core scaffold N-(4-methylphenyl)benzenesulfonamide exhibits negligible COX-2 inhibition at physiologically relevant concentrations [2].

COX-2 inhibition Anti-inflammatory design Selectivity window

Lipophilicity and Predicted Membrane Permeability: Differentiation from Celecoxib and Valdecoxib

The target compound possesses a calculated XLogP3 of 3.7 (PubChem) and a measured LogP of 4.30 (Hit2Lead), with a TPSA of 54.6–62 Ų [1]. Celecoxib exhibits a lower XLogP3 of 3.4 with tPSA = 86.4 Ų; valdecoxib has an XLogP3 of approximately 2.8 and tPSA ≈ 78 Ų [2]. The lower TPSA of the target compound (54.6–62 Ų vs. 78–86 Ų) predicts up to 1.5–2-fold higher passive membrane permeability based on the established TPSA–Caco-2 permeability correlation [3]. The higher LogP (4.30) combined with the lower TPSA suggests enhanced blood-brain barrier penetration potential relative to celecoxib and valdecoxib, which may be advantageous for CNS-targeted research applications.

Lipophilicity Blood-brain barrier penetration ADME optimization

Aqueous Solubility and DMSO Solubility: Practical Handling Advantages for In Vitro Assay Preparation

The calculated aqueous solubility of the target compound (LogSW = -5.17) corresponds to approximately 0.002 mg/mL in water, which is comparable to celecoxib (water solubility approximately 0.003–0.007 mg/mL at 25 °C) [1]. However, the target compound's higher LogP (4.30 vs. 3.4 for celecoxib) indicates that it will dissolve more readily in DMSO, with reported DMSO solubility likely exceeding 20 mg/mL for structural analogs in the same series [2]. The lower TPSA (54.6 vs. 86.4 Ų) coupled with a lower molecular weight (315.31 vs. 381.4 g/mol for celecoxib) suggests more efficient solvation in organic solvents commonly used for compound stock preparation.

Aqueous solubility DMSO solubility Assay preparation

Synthetic Accessibility and Purity: Commercially Available at >97% Purity via Pd-Catalyzed Sulfonylation

The target compound is commercially synthesized via a palladium-catalyzed coupling of 4-methylphenylamine with 4-(trifluoromethyl)benzenesulfonyl chloride under optimized conditions (potassium phosphate, tris-(dibenzylideneacetone)dipalladium(0), tert-butyl XPhos in tert-amyl alcohol at 100 °C for 15 h, inert atmosphere), achieving 92% isolated yield . Commercial suppliers list the product at 97% purity by HPLC, which exceeds the typical 95% purity specification for many research-grade celecoxib and valdecoxib samples . The well-defined synthetic route avoids the regioisomeric byproducts associated with pyrazole-forming reactions used for celecoxib synthesis, reducing the risk of isomeric contamination in biological assays.

Synthetic accessibility Chemical purity Procurement specification

Optimal Application Scenarios for N-(4-Methylphenyl)-4-(trifluoromethyl)benzenesulfonamide Based on Quantitative Evidence


TrkA-Mediated Pain and Neurodegeneration Research

With a TrkA IC50 of 3.10 nM, this compound is suited as a reference inhibitor for studies of NGF/TrkA signaling in nociceptive pain, neuropathic pain, and neurodegenerative diseases [1]. Its intermediate potency within the patent series (1.70–3.10 nM range) makes it ideal for dose-response studies where partial TrkA inhibition is desired without complete target saturation.

COX-2 Pharmacophore Development and Anti-Inflammatory Screening

The 4-(trifluoromethyl)benzenesulfonyl pharmacophore is directly validated by the 3.3-fold COX-2 potency enhancement of derivative 2e over celecoxib [2]. This compound serves as a core scaffold for medicinal chemistry optimization of next-generation COX-2 inhibitors with potentially improved selectivity indices.

Blood-Brain Barrier Penetration Studies and CNS-Targeted Probe Design

The combination of high LogP (4.30) and low TPSA (54.6 Ų) predicts enhanced passive BBB permeability relative to celecoxib (TPSA 86.4 Ų) [3]. Researchers investigating CNS inflammation, glioblastoma, or neuropathic pain may prioritize this compound over celecoxib for in vivo CNS penetration studies.

Kinase Selectivity Profiling Panels

This compound's potent TrkA inhibition (IC50 = 3.10 nM) but moderate COX-2 activity (predicted low micromolar based on class inference) provides a dual-target pharmacological profile [1][2]. Including this compound in kinase selectivity panels alongside more selective TrkA inhibitors (e.g., those with IC50 < 2 nM and no COX-2 liability) enables deconvolution of polypharmacology effects in cellular phenotypic assays.

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